molecular formula C8H12N2OS B11172708 3-methyl-N-(1,3-thiazol-2-yl)butanamide

3-methyl-N-(1,3-thiazol-2-yl)butanamide

Cat. No.: B11172708
M. Wt: 184.26 g/mol
InChI Key: HVDIOPXCFGNGFE-UHFFFAOYSA-N
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Description

3-methyl-N-(1,3-thiazol-2-yl)butanamide is a compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. These compounds are known for their diverse biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-N-(1,3-thiazol-2-yl)butanamide typically involves the reaction of 3-methylbutanoyl chloride with 2-aminothiazole. The reaction is carried out in the presence of a base such as triethylamine, which facilitates the formation of the amide bond. The reaction is usually conducted in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired purity of the compound .

Chemical Reactions Analysis

Types of Reactions

3-methyl-N-(1,3-thiazol-2-yl)butanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-methyl-N-(1,3-thiazol-2-yl)butanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-methyl-N-(1,3-thiazol-2-yl)butanamide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, leading to inhibition or activation of various biological pathways. For example, it may inhibit microbial enzymes, leading to antimicrobial effects, or interact with cancer cell receptors, inducing apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-methyl-N-(1,3-thiazol-2-yl)butanamide is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its methyl group at the 3-position of the butanamide chain and the thiazole ring contribute to its unique properties compared to other thiazole derivatives .

Properties

Molecular Formula

C8H12N2OS

Molecular Weight

184.26 g/mol

IUPAC Name

3-methyl-N-(1,3-thiazol-2-yl)butanamide

InChI

InChI=1S/C8H12N2OS/c1-6(2)5-7(11)10-8-9-3-4-12-8/h3-4,6H,5H2,1-2H3,(H,9,10,11)

InChI Key

HVDIOPXCFGNGFE-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(=O)NC1=NC=CS1

Origin of Product

United States

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